[(5-Chlorothiophen-3-yl)methyl]hydrazine
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Overview
Description
[(5-Chlorothiophen-3-yl)methyl]hydrazine is an organic compound belonging to the class of hydrazines It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chlorothiophen-3-yl)methyl]hydrazine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Chlorothiophen-3-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
[(5-Chlorothiophen-3-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(5-Chlorothiophen-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiophene ring may also interact with cellular components, contributing to the compound’s overall activity.
Comparison with Similar Compounds
[(5-Chlorothiophen-3-yl)methyl]hydrazine can be compared with other similar compounds, such as:
[(5-Chlorothiophen-2-yl)methyl]hydrazine: Similar structure but different position of the chlorine atom.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Hydrazine derivatives: Compounds with hydrazine moieties but different aromatic rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
1363381-97-8 |
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Molecular Formula |
C5H7ClN2S |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
(5-chlorothiophen-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H7ClN2S/c6-5-1-4(2-8-7)3-9-5/h1,3,8H,2,7H2 |
InChI Key |
JXZZBHOKSXPDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CNN)Cl |
Origin of Product |
United States |
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